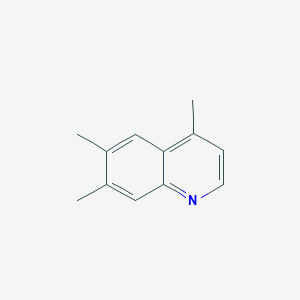
4,6,7-Trimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their stability and aromaticity, making them significant in various chemical and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4,6,7-Trimethylquinoline is through the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of an intermediate Schiff base . The reaction typically uses concentrated sulfuric acid (H₂SO₄) as the catalyst.
Industrial Production Methods: Industrial production of this compound can involve similar synthetic routes but on a larger scale. The process may include steps such as nitrification, condensation, reduction cyclization, and chlorination to achieve the desired compound . The use of accessible raw materials and mild reaction conditions makes this method suitable for large-scale preparation.
化学反应分析
Types of Reactions: 4,6,7-Trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
科学研究应用
4,6,7-Trimethylquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6,7-Trimethylquinoline involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
2,4,6-Trimethylquinoline: Similar in structure but with methyl groups at different positions.
1,2-Dihydro-2,2,4-trimethylquinoline: A hydrogenated derivative with different chemical properties.
Ethoxyquin: A quinoline derivative with an ethoxy group, used as an antioxidant.
Uniqueness: 4,6,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
6804-16-6 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
4,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-13-12-7-10(3)9(2)6-11(8)12/h4-7H,1-3H3 |
InChI 键 |
GNHAJBXSCSHRCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C(=CC2=NC=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


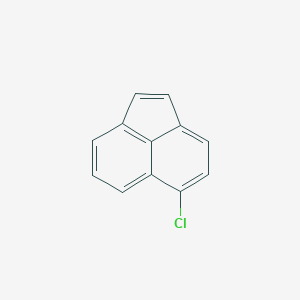
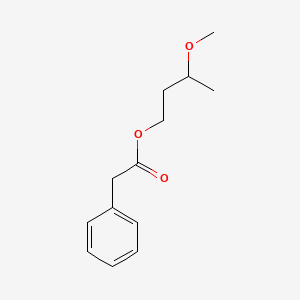
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)


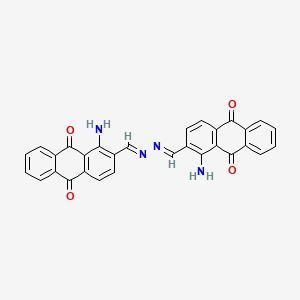
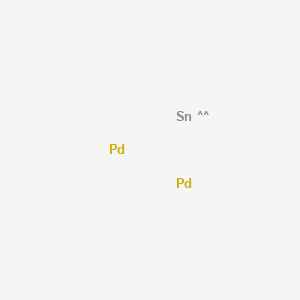
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
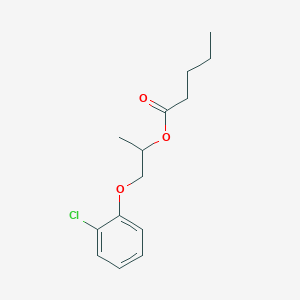
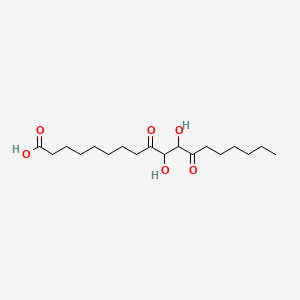
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
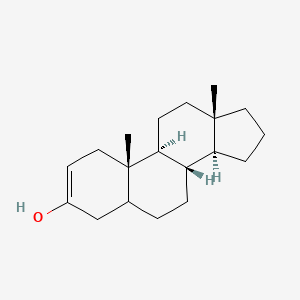
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

